Denfivontinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Denfivontinib mechanism of action AXL inhibitor

Target Profile and Mechanism of Action

Denfivontinib is an oral, ATP-competitive tyrosine kinase inhibitor. The table below summarizes its key targets and the functional consequences of their inhibition.

| Target | Inhibitory Activity (IC₅₀) | Functional Consequence of Inhibition |

|---|---|---|

| AXL | Potent inhibitor (exact IC₅₀ not specified in search results) [1] | Reduces cancer cell invasion, metastasis, and overcomes resistance to EGFR TKIs and immune checkpoint inhibitors [2] [3]. |

| FLT3 Wild-Type | 0.4 nM [4] | Induces apoptosis and suppresses proliferation in acute myeloid leukemia (AML) cells [4]. |

| FLT3-D835Y Mutant | 0.6 nM [4] | Overcomes common resistance mutations in FLT3, providing therapeutic benefit in resistant AML [4]. |

AXL receptor inhibition counteracts multiple tumor-promoting processes: cell proliferation, survival, migration, invasion, and epithelial-mesenchymal transition (EMT) [5] [3]. By blocking AXL, this compound tackles key drivers of cancer progression and therapy resistance.

Synergistic Antitumor Mechanisms

Recent research reveals this compound's novel mechanism for activating the immune system, creating a favorable environment for combination therapy.

*this compound activates antitumor immunity via NLRP3 inflammasome pathway. [1]_

This immunomodulatory mechanism works synergistically with anti-PD-1 therapy (like pembrolizumab). This compound creates a more permissive tumor microenvironment, leading to enhanced differentiation of effector CD4+ and CD8+ memory T cells and an increase in IFN-γ expression, which is critical for effective antitumor immunity [1] [6].

Key Experimental Evidence and Protocols

The following experimental models and methodologies were used to establish this compound's efficacy and mechanism of action.

| Experimental Model | Treatment Groups | Key Findings |

|---|

| YHIM-2004 PDX Model (NSCLC in humanized mice) [1] | Vehicle, this compound, Pembrolizumab, Combination | Superior antitumor effect with combination. Flow cytometry showed ↑effector memory T cells, IFN-γ+ cells and ↓M2 macrophages, MDSCs in tumor microenvironment. [1] | | TC-1 Syngeneic Mouse Model (C57BL/6 mice) [1] | Vehicle, this compound, Pembrolizumab, Combination | Confirmed enhanced antitumor effects of the combination therapy. [1] | | AXL Knockout Mice [1] | Not Specified | Confirmed that the antitumor effects are specifically enhanced through AXL inhibition. [1] | | MV4-11 Xenograft Model (AML) [4] | this compound (3, 10, 30 mg/kg, p.o., daily) | Dose-dependent tumor growth suppression, demonstrating potent single-agent activity in an FLT3-driven AML model. [4] |

Detailed Methodologies

- In Vivo Dosing Protocol: In mouse cancer models, this compound was typically administered orally daily at 30 mg/kg, while pembrolizumab was injected intraperitoneally at 10 mg/kg once every 5 days [1].

- Immune Cell Profiling: Tumors were harvested, dissociated into single cells, and analyzed by flow cytometry. Specific antibody panels were used to identify T cells (CD3, CD4, CD8, CD45RO) and myeloid cells (CD11b, CD14, CD15, HLA-DR) [1].

- Molecular Mechanism Analysis: The role of the NLRP3 inflammasome was investigated through gene expression analysis and bulk RNA sequencing data from patient tumors, linking high NLRP3 inflammasome activity to better immune responses [1].

Conclusion and Therapeutic Potential

This compound represents a promising therapeutic strategy, particularly for overcoming limitations of current immunotherapies. Its dual action—directly inhibiting oncogenic AXL signaling and indirectly activating antitumor immunity via the NLRP3 inflammasome—provides a strong rationale for its use in combination with anti-PD-1 antibodies [1] [6]. A clinical trial investigating this compound in patients with solid cancers is underway (NCT05971862) [1].

References

- 1. Activates Effector T Cells Through the... This compound [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Axl Inhibition and Immune Checkpoint Blockade ... [pmc.ncbi.nlm.nih.gov]

- 3. AXL signaling in cancer: from molecular insights to ... [nature.com]

- 4. This compound (G-749) | FLT3 Inhibitor [medchemexpress.com]

- 5. receptor tyrosine kinase as a promising anti-cancer approach... AXL [molecular-cancer.biomedcentral.com]

- 6. This compound Activates Effector T Cells Through the NLRP3 ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Targets

Denfivontinib is a selective receptor tyrosine kinase inhibitor. The table below summarizes its key known and hypothesized mechanisms based on preclinical research:

| Mechanism Aspect | Description |

|---|---|

| Primary Target | AXL receptor tyrosine kinase (a member of the TAM family: Tyro3, AXL, and Mer) [1] |

| Other Molecular Targets | FLT3 and Mer tyrosine-protein kinase, according to database information [2] |

| Key Hypothesized Immunological Mechanism | Potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation [1] |

| Downstream Effects of NLRP3 Activation | Macrophage activation via the NF-κB signaling pathway [1] |

| Impact on Tumor Microenvironment | - Enhances differentiation of effector CD4+ and CD8+ memory T cells

- Increases IFN-γ expression

- Reduces immunosuppressive M2 macrophages and Myeloid-Derived Suppressor Cells (MDSCs) [1] |

The relationship between AXL inhibition, NLRP3 inflammasome activation, and subsequent immune cell modulation in the tumor microenvironment can be visualized as follows:

Key Preclinical and Experimental Data

Preclinical studies provide evidence for this compound's biological activity and therapeutic potential.

Efficacy in Combination Therapy

Research in a humanized mouse model of non-small cell lung cancer (NSCLC) showed that this compound combined with the anti-PD-1 antibody Pembrolizumab enhances antitumor effects. The table below summarizes the key findings from this study [1]:

| Experimental Model | Treatment Groups | Key Efficacy & Immunological Findings |

|---|

| YHIM-2004 PDX model (Patient-derived xenograft from NSCLC patients) | - Vehicle

- This compound (30 mg/kg, oral, daily)

- Pembrolizumab (10 mg/kg, ip, every 5 days)

- Combination (this compound + Pembrolizumab) | - Enhanced antitumor effect vs. monotherapies or vehicle [1] | | | Immunophenotyping of Tumor Microenvironment | - Increased: Effector CD4+ and CD8+ memory T cells, IFN-γ expression [1]

- Decreased: Immunosuppressive M2 macrophages, Myeloid-Derived Suppressor Cells (MDSCs) [1] | | | Mechanistic Insight | - Positive interaction between macrophages and T cells due to enhanced antigen-presenting machinery of activated macrophages [1] | | AXL Knockout Mice | Validation of AXL inhibition role | Confirmed that AXL inhibition is a key mechanism for enhancing antitumor effects in combination therapy [1] |

Pharmacological Properties

Basic chemical and pharmacological information available for this compound is listed below [2]:

| Property | Description |

|---|---|

| Chemical Formula | C~25~H~25~BrN~6~O~2~ [2] |

| Average Molecular Weight | 521.419 g/mol [2] |

| DrugBank Accession Number | DB17159 [2] |

| Modality | Small Molecule [2] |

| Synonyms | G-749; SKI-G-801 (mentioned in research context) [1] [2] |

| Current Status | Investigational [2] |

Experimental Protocols

The methodology from a key preclinical study provides a template for evaluating this compound [1].

In Vivo Efficacy Study in a Humanized Mouse Model

- Animal Model: Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (a humanized mouse model) implanted with a patient-derived xenograft (PDX) from a non-small cell lung cancer (NSCLC) patient [1].

- Dosing Protocol:

- Tumor Measurement: Tumor volume was measured frequently using digital calipers and calculated with the formula: V = length × width² × 0.52 [1].

Flow Cytometry for Tumor Immune Profiling

- Sample Preparation: Harvested tumor tissues were physically and enzymatically dissociated into single cells [1].

- Antibody Staining:

- Analysis: Use the stained cells to analyze immune cell populations within the tumor microenvironment [1].

Current Status and Future Directions

This compound remains an investigational drug and is not yet approved for clinical use [2]. A clinical trial targeting patients with solid cancers has commenced (NCT05971862), indicating ongoing translation of these preclinical findings into potential human applications [1].

Based on the current data, the primary therapeutic promise of this compound lies in its ability to overcome limitations of immune checkpoint inhibitors by modulating the tumor immune microenvironment, making it a potential combination partner for immunotherapy in cancers like NSCLC [1].

References

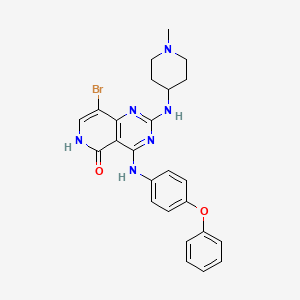

Denfivontinib structure C25H25BrN6O2

Chemical Structure and Identifiers

The table below summarizes the core chemical and identity information for Denfivontinib.

| Property | Description |

|---|---|

| IUPAC Name | 8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-[(4-phenoxyphenyl)amino]-5H,6H-pyrido[4,3-d]pyrimidin-5-one [1] |

| Chemical Formula | C25H25BrN6O2 [1] |

| Average Mass | 521.419 g/mol [1] |

| Monoisotopic Mass | 520.122237 g/mol [1] |

| SMILES | CN1CCC(CC1)NC1=NC(=NC2=C1C(=O)NC=C(Br)C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 [1] |

| InChI Key | SXWMIXPJPNCXQQ-UHFFFAOYSA-N [1] |

| Synonyms | G-749; SKI-G-801 (a related compound, SKI-G-801, is referenced as an AXL inhibitor in preclinical studies) [2] [1] |

| CAS Registry Number | 1457983-28-6 [1] |

| DrugBank Accession Number | DB17159 [1] |

Mechanism of Action and Pharmacological Targets

This compound is a targeted therapy that works by inhibiting specific kinase proteins. The table below lists its known primary targets.

| Target Protein | Pharmacological Action | UniProt ID | Molecular Function of Target |

|---|---|---|---|

| Receptor-type tyrosine-protein kinase FLT3 | Inhibitor [1] | P36888 | Regulates survival and proliferation of hematopoietic cells [1] |

| Tyrosine-protein kinase Mer (MERTK) | Inhibitor [1] | Q12866 | Involved in immune regulation and phagocytosis of apoptotic cells [1] |

| AXL Receptor Tyrosine Kinase | Inhibitor (Note: While not listed in the target table of [1], multiple studies describe this compound (SKI-G-801) as an AXL inhibitor) [2] | - | Promotes tumor progression, metastasis, and immune evasion [2] |

The anticancer effect of this compound is primarily attributed to its inhibition of AXL. This inhibition remodels the tumor microenvironment by activating immune cells and reducing immunosuppressive cells [2]. Mechanistically, it potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation. This leads to macrophage activation via the NF-κB signaling pathway. Activated macrophages enhance their antigen-presenting machinery, which in turn promotes a positive interaction with T cells, leading to their activation [2] [3].

The following diagram illustrates this mechanism and its role in combination therapy with anti-PD-1:

This compound mechanism and synergy with anti-PD-1 therapy.

Key Experimental Data and Protocols

Preclinical studies have characterized the effects of this compound, both alone and in combination with other agents.

| Study Model | Treatment Groups & Dosing | Key Findings |

|---|

| YHIM-2004 PDX model (Patient-derived xenograft in humanized mice) [2] | - this compound: 30 mg/kg, orally, daily [2]

- Pembrolizumab: 10 mg/kg, intraperitoneally, every 5 days [2] | Enhanced antitumor effects in combination group. Immunological changes: Increase in effector CD4+ and CD8+ memory T cells; Increase in IFN-γ expression; Reduction in M2 macrophages and Myeloid-Derived Suppressor Cells (MDSCs) [2]. | | TC-1 mouse model [2] | (Dosing presumed consistent with other models) | Used to study AXL inhibition and its role in antitumor immune responses [2]. | | AXL knockout mice [2] | N/A | Confirmed that the antitumor effects of this compound are specifically mediated through AXL inhibition [2]. |

Detailed Methodology: Immune Landscape Analysis via Flow Cytometry

The following workflow details the methods used in the search results to analyze immune cells from tumor tissue [2]:

Experimental workflow for tumor immune cell analysis.

Clinical Development Status

As of the latest information, this compound is still in the investigational stage. A clinical trial targeting patients with advanced solid cancers has commenced (NCT05971862) [2].

References

Compound Profiles and Key Characteristics

The table below summarizes the core attributes of the two drug candidates.

| Feature | G-749 | SKI-G-801 |

|---|---|---|

| Primary Target | FLT3 (Fms-like tyrosine kinase 3) [1] [2] | FLT3 [3] / AXL (as per one study) [4] |

| Therapeutic Area | Acute Myeloid Leukemia (AML) [1] [2] | Acute Myeloid Leukemia (AML) [3] |

| Key Mechanism | Potent & sustained inhibition of FLT3 WT and mutants (ITD, D835Y, ITD/N676D, ITD/F691L); overcomes stromal, plasma, and FL-ligand mediated resistance [1] [2]. | Selective inhibition of FLT3 (WT, ITD, D835Y); maintains activity in high ATP environments [3]. |

| Development Stage | Preclinical (as of 2014) [1] [2] | Phase I Clinical Trial (initiated Feb 2018) [3] |

| Distinctive Features | • Overcomes gatekeeper mutation F691L [1] • Promotes complete tumor regression in vivo [1]. | • Potential best-in-class profile aiming to address short duration of effect and drug resistance [3]. |

> Note on SKI-G-801 Target Indication: One research paper identifies SKI-G-801 as a novel AXL inhibitor studied in the context of lung cancer and immunotherapy combinations [4]. This suggests that "SKI-G-801" may refer to different compounds under development, or the same compound being investigated for different therapeutic applications. The information from the developer Genosco, however, clearly defines it as an FLT3 inhibitor for AML [3].

Detailed Experimental Protocols

Here are the key methodologies used in the preclinical evaluation of these compounds.

G-749: In Vitro & Ex Vivo Efficacy Assessment [1]

Cell Proliferation Assay (ATPLite)

- Purpose: To determine the anti-proliferative effect of G-749 on FLT3-driven leukemia cell lines.

- Protocol: Cells (e.g., Molm-14, MV4-11) are seeded at 2 × 10⁴ cells/well and treated with a concentration gradient of G-749 for 72 hours. Cell viability is quantified using an ATPLite assay, which measures cellular ATP levels as a proxy for metabolically active cells.

Analysis of Apoptosis (Caspase-Glo 3/7 & Annexin V Staining)

- Purpose: To confirm that reduced viability is due to the induction of programmed cell death.

- Protocol: After treatment with G-749, caspase-3/7 activity is measured using a luminescent Caspase-Glo 3/7 assay. Alternatively, cells are stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and analyzed by flow cytometry to detect phosphatidylserine externalization, an early marker of apoptosis.

Stromal Co-Culture Resistance Model

- Purpose: To test if G-749 retains potency in a microenvironment that mimics the protective bone marrow niche.

- Protocol: AML blast cells are co-cultured with a monolayer of HS-5 stromal cells for 48 hours. The co-culture is then exposed to G-749, and blast cell viability is assessed, with CD45 staining used to distinguish leukemia cells from stromal cells during flow cytometry analysis.

Ex Vivo Patient Blast assay

- Purpose: To evaluate the efficacy of G-749 on primary samples from AML patients.

- Protocol: Bone marrow mononuclear cells from AML patients (with >70% viability) are treated with G-749 for 72 hours in culture medium supplemented with cytokines (IL-3 and SCF). Blast viability is determined using the ATPLite assay.

SKI-G-801 (as an AXL inhibitor): In Vivo Combination Therapy [4]

- Purpose: To investigate the anti-tumor effect of combining SKI-G-801 with anti-PD-1 and chemotherapy.

- Protocol:

- Models: Use TC1 and C3PQ mouse tumor models.

- Treatment Groups: Mice are allocated to groups receiving: a) vehicle control, b) aPD-1 + chemotherapy (pemetrexed), c) aPD-1 + chemotherapy + SKI-G-801.

- Dosing Schedule: SKI-G-801 is administered during both the initial immunochemotherapy stage and the subsequent maintenance therapy stage.

- Immune Profiling: Tumors are analyzed by flow cytometry at various time points to profile immune cell populations (e.g., effector memory T cells, regulatory T cells, CD86+/CD80+ macrophages).

Signaling Pathway & Experimental Workflow

The following diagram illustrates the primary FLT3 signaling pathway targeted by G-749 and SKI-G-801, and the consequential cellular effects.

Diagram 1: FLT3 signaling pathway in AML. G-749 and SKI-G-801 inhibit constitutively active FLT3 mutants, blocking downstream survival signals.

References

Mechanism of Action and Biological Activity

Denfivontinib exerts its effects by targeting key tyrosine kinases involved in cancer cell proliferation and survival.

- Primary Targets: As shown in the table above, this compound is defined as an inhibitor of FLT3 and MERTK [1].

- FLT3 in AML: Mutations in the FLT3 gene (including Internal Tandem Duplications, ITD, and Tyrosine Kinase Domain, TKD) are among the most common genetic alterations in Acute Myeloid Leukemia (AML). These mutations lead to constitutive (constant) activation of the FLT3 receptor, driving uncontrolled growth and survival of leukemic cells [2] [3].

- Role of MERTK: MERTK is another receptor tyrosine kinase that, when activated, can promote cell survival, proliferation, and resistance to apoptosis. Its inhibition is a therapeutic strategy in hematologic cancers [1].

The following diagram illustrates the signaling pathway targeted by FLT3 inhibitors like this compound and the key experimental workflows used in preclinical development.

FLT3 inhibitor mechanism and preclinical evaluation workflow. Inhibitors like this compound block constitutive FLT3 signaling, assessed through in vitro cell assays and in vivo animal models.

Quantitative Data and Structural Optimization

While specific potency data (IC50) for this compound itself is not fully detailed in the search results, a 2024 study provides valuable quantitative data on a derivative, MY-10, developed through structural modification of this compound. This demonstrates the ongoing research to improve upon the original compound [4].

The table below summarizes the key biological activity data for the derivative MY-10.

| Assay Type | Target/Cell Line | Result (IC₅₀) | Significance / Context |

|---|---|---|---|

| Kinase Inhibition | FLT3-ITD mutant | 6.5 nM [4] | Demonstrates high potency against a common AML-driving mutation. |

| Kinase Inhibition | FLT3-D835Y mutant | 10.3 nM [4] | Retains potency against a common TKD mutation associated with resistance to some FLT3 inhibitors. |

| Kinase Inhibition | c-KIT kinase | > 100 µM [4] | Shows high selectivity over c-KIT, a related kinase. Avoiding c-KIT inhibition is desirable to reduce potential off-target toxicities. |

| Cellular Proliferation | MV4-11 cells (FLT3-ITD+) | 0.59 µM [4] | Shows potent anti-leukemic activity in a human AML cell line harboring the FLT3-ITD mutation. |

| Cellular Proliferation | MV4-11 cells | IC₅₀ = 0.59 µM [5] | Confirms potent cellular activity in a relevant disease model. |

The study on MY-10 also detailed its mechanism, showing it arrests the cell cycle at the G0/G1 phase, efficiently induces apoptosis, and inhibits FLT3-mediated signaling pathways [4].

Experimental Protocols for FLT3 Inhibitor Evaluation

The following methodologies are standard in the preclinical assessment of FLT3 inhibitors, as reflected in the research on this compound derivatives and other FLT3-targeted agents [4] [3].

- In Vitro Kinase Inhibition Assay: This experiment measures the direct ability of a compound to inhibit the phosphorylating activity of the FLT3 kinase. The protocol typically involves incubating the purified FLT3 kinase protein (wild-type or mutant) with ATP, a substrate, and the inhibitor. The rate of substrate phosphorylation is measured, often using luminescence or fluorescence, to determine the IC50 value [4].

- Cellular Proliferation Assay (e.g., MV4-11 Cells): This assesses the compound's ability to kill or inhibit the growth of leukemic cells. The human AML MV4-11 cell line, which harbors a FLT3-ITD mutation, is a standard model. Cells are seeded in plates, treated with a concentration range of the inhibitor, and incubated for 48-72 hours. Cell viability is measured using reagents like MTT or CCK-8, and the IC50 value is calculated [4] [5].

- Mechanism of Action Studies: To understand how the inhibitor works, researchers conduct several key experiments.

- Apoptosis Analysis: Treated cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of cells undergoing early and late apoptosis [4].

- Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye like PI, and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined [4].

- Western Blot Analysis: This technique is used to confirm the inhibitor's on-target effect. Protein lysates from treated cells are probed with antibodies against phosphorylated FLT3 and its key downstream effectors (e.g., STAT5, ERK) to demonstrate inhibition of the signaling pathway [4] [3].

Research Context and Future Directions

This compound and its derivatives are part of a broader effort to develop effective FLT3 inhibitors. Understanding this context is key for professionals in the field.

- Overcoming Resistance: Resistance to FLT3 inhibitors remains a major challenge. It can occur through secondary mutations in the FLT3 kinase domain (e.g., D835), activation of parallel survival pathways, or protective signals from the bone marrow microenvironment [2] [3].

- Classification of FLT3 Inhibitors: Inhibitors are often categorized as Type I (bind the active kinase conformation, effective against both ITD and TKD mutations) or Type II (bind the inactive conformation, ineffective against many TKD mutations). The specific type of this compound is not stated, but this distinction is critical for predicting efficacy and resistance patterns [2].

- Combination Strategies: Research increasingly focuses on combining FLT3 inhibitors with other agents to enhance efficacy and prevent resistance. A promising approach highlighted in recent literature is the combination of FLT3 inhibitors with menin-MLL complex inhibitors, which has shown synergistic effects in preclinical models of AML with specific genetic backgrounds [6].

References

- 1. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 2. Frontiers | FLT Mutations in Acute Myeloid Leukemia: Key Concepts... 3 [frontiersin.org]

- 3. in acute myeloid leukemia | Journal of Hematology... FLT 3 inhibitors [jhoonline.biomedcentral.com]

- 4. Discovery of 3-amide-pyrimidine-based derivatives as potential fms-like... [pubmed.ncbi.nlm.nih.gov]

- 5. Shengzheng Wang [sciencedirect.com]

- 6. Synergistic targeting of FLT3 mutations in AML via combined ... [pubmed.ncbi.nlm.nih.gov]

Denfivontinib Mer tyrosine kinase inhibition

Mechanism of Action and Key Findings

Denfivontinib enhances antitumor immunity through a multi-faceted mechanism, particularly when combined with the anti-PD-1 antibody pembrolizumab.

This compound combination therapy mechanism of action [1]

Key cellular and molecular outcomes from the preclinical studies include [1]:

- Immune Cell Modulation: Increased differentiation into effector CD4+ and CD8+ memory T cells and elevated IFN-γ expression. Concurrently, reduced populations of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.

- Synergy with Immunotherapy: Combination with pembrolizumab showed improved antitumor effects in a patient-derived xenograft (PDX) model of NSCLC (YHIM-2004).

- Clinical Relevance: Analysis of RNA sequencing data from 21 NSCLC patients undergoing anti-PD-1 treatment suggested that a higher NLRP3 inflammasome score was associated with enhanced immune responses.

Experimental Data and Protocols

For research replication and validation, here are the key experimental models and methods used in the this compound study.

| Experimental Aspect | Details |

|---|---|

| In Vivo Model | Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (humanized mouse model) implanted with a patient-derived xenograft (YHIM-2004 from an NSCLC patient) [1]. |

| Dosing Regimen | This compound: 30 mg/kg, orally, daily. Pembrolizumab: 10 mg/kg, intraperitoneally, once every 5 days [1]. |

| Key Assessment | Tumor volume measurement (calculated as V = length × width² × 0.52). Immune landscape analysis via flow cytometry of dissociated tumor tissue [1]. |

Detailed Flow Cytometry Protocol [1]:

- Tissue Processing: Surgically harvested tumor tissues were physically and enzymatically dissociated into single-cell suspensions.

- Staining Preparation: Cells were washed with a buffer (PBS with 1% BSA, 0.01% sodium azide, and 0.5 mmol/L EDTA) and blocked with an FcR Blocking Reagent.

- Antibody Staining: Cells were incubated with fluorescently-labeled antibodies for surface markers.

- For T-cell analysis: CD3, CD4, CD8, CD25, CD45RO, CD197 (CCR7), CD279 (PD-1), CD45.

- For myeloid cell analysis: CD14, CD80, CD11b, CD15, CD86, HLA-DR, CD11c.

- Data Acquisition: Analysis was performed using a flow cytometer. The specific clones and vendors for all antibodies are listed in the original publication [1].

Key experimental workflow for tumor immune profiling [1]

Research Context and Future Directions

- Structural Derivatives: this compound's structure originates from G-749, a novel FLT3 inhibitor. Recent research uses structure simplification and scaffold hopping strategies of G-749 to develop new FLT3 inhibitors for acute myelogenous leukemia [2].

- Overcoming Immunotherapy Resistance: The data positions this compound as a promising candidate to overcome limitations of immune checkpoint inhibitors, especially in NSCLC [1].

References

Denfivontinib investigational cancer therapy

Mechanism of Action and Key Data

Denfivontinib is designed to enhance the body's immune response against cancer, particularly when used in combination with existing immunotherapies.

- Primary Mechanism: By inhibiting the AXL receptor, this compound counteracts processes that help tumors evade the immune system and promotes the formation of the NLRP3 inflammasome [1] [2]. This leads to macrophage activation and a cascade of immune-stimulating events [1].

- Combinatorial Effect with Immunotherapy: Preclinical studies in patient-derived xenograft models of non-small cell lung cancer (NSCLC) show that combining this compound with the anti-PD-1 therapy pembrolizumab yields superior anti-tumor effects compared to either agent alone [1] [2]. The diagram below illustrates this synergistic mechanism.

Synergistic mechanism of this compound with Anti-PD-1 therapy

Experimental Protocols from Key Studies

For researchers seeking to understand or replicate the foundational studies, here is a summary of the core methodologies from a pivotal 2024 study [1].

| Experimental Element | Protocol Details |

|---|---|

| In Vivo Model | Humanized mouse model (CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice) implanted with a patient-derived xenograft (PDX) from an NSCLC patient [1]. |

| Treatment Groups & Dosing | Mice allocated to: Vehicle control; this compound (30 mg/kg, orally, daily); Pembrolizumab (10 mg/kg, intraperitoneally, every 5 days); Combination therapy [1]. |

| Tumor Measurement | Tumor volume measured multiple times per week using digital calipers. Volume calculated as: ( V = \text{length} \times \text{width}^2 \times 0.52 ) [1]. |

| Immune Cell Analysis | Harvested tumor tissues were physically and enzymatically dissociated into single cells. Cells were stained with fluorescently-labeled antibodies against human immune cell surface markers (e.g., CD3, CD4, CD8, CD45RO for T cells; CD14, CD11b, CD80, HLA-DR for myeloid cells) and analyzed by flow cytometry [1]. |

Clinical Development Context

This compound is part of a growing field of research into combination therapies to overcome resistance to immune checkpoint inhibitors [1]. Its development path includes:

- Ongoing Trials: A clinical trial targeting patients with solid cancers is ongoing (NCT05971862) [1]. PDS Biotechnology is also advancing a related Phase 3 program combining its investigational immunotherapy PDS0101 with PDS01ADC (an IL-12 fused antibody-drug conjugate) and a checkpoint inhibitor [3].

- Regulatory Pathway: As an investigational drug, it must complete the FDA's IND process, which requires detailed data on animal studies, manufacturing, and clinical protocols to ensure patient safety before human trials can begin [4].

References

Mechanism of Action and Signaling Pathway

Denfivontinib targets AXL, a receptor tyrosine kinase implicated in tumor progression, metastasis, and immune evasion [1]. The proposed mechanism by which this compound enhances the efficacy of anti-PD-1 therapy is summarized below:

This compound combination therapy mechanism

Key Preclinical Findings and Experimental Data

Preclinical studies evaluated this compound alone and in combination with pembrolizumab (anti-PD-1) in mouse models, demonstrating enhanced anti-tumor effects through immune system modulation [1].

Efficacy in Preclinical Models

The compound's efficacy was quantified in multiple models, with results summarized below:

| Experimental Model | Treatment Groups | Key Efficacy Findings | Reported P-value/Statistical Significance |

|---|---|---|---|

| YHIM-2004 PDX (NSCLC) in humanized mice [1] | Vehicle, this compound (mono), Pembrolizumab (mono), Combination | Combination showed improved antitumor effect vs. mono-therapies or vehicle. | Not explicitly stated in abstract/Methods. |

| TC-1 murine model [1] | Vehicle, this compound (mono), Pembrolizumab (mono), Combination | Enhanced antitumor effect of combination treatment. | Not explicitly stated in abstract/Methods. |

| AXL Knockout Mice [1] | Not specified (Validation of AXL role) | Confirmed that AXL inhibition by this compound is a key mechanism for the observed antitumor effects. | Not applicable |

Impact on Immune Cell Populations

Flow cytometry analysis of tumor tissues revealed how this compound alters the tumor microenvironment:

| Immune Cell Population | Impact of this compound (with anti-PD-1) | Assay/Method Used |

|---|---|---|

| Effector T Cells (CD4+/CD8+) | Enhanced differentiation into effector memory T cells; Increase in IFN-γ expression. | Flow Cytometry [1] |

| Immunosuppressive M2 Macrophages | Reduction in cell count. | Flow Cytometry [1] |

| Myeloid-Derived Suppressor Cells (MDSC) | Reduction in cell count. | Flow Cytometry [1] |

| Macrophages (general) | Activation via NF-κB signaling; Enhanced antigen-presenting machinery. | Flow Cytometry, Gene Expression Analysis [1] |

Detailed Experimental Protocols

The methodologies from key this compound studies provide a framework for replication.

In Vivo Efficacy and Immune Profiling

This protocol assessed the drug's anti-tumor activity and its effect on the tumor immune microenvironment [1].

- Animal Models: Two primary models were used:

- YHIM-2004 PDX in humanized mice: Non-small cell lung cancer (NSCLC) patient-derived xenograft implanted in human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice. This model allows evaluation of human-specific immune responses [1].

- TC-1 syngeneic model: C57BL/6 female mice implanted with TC-1 lung cancer cells [1].

- Dosing Regimen:

- Tumor Measurement: Tumor volume was measured multiple times per week using digital calipers and calculated with the formula:

V = length × width² × 0.52[1]. - Immune Landscape Analysis:

- Sample Collection: Tumor tissues were harvested from humanized mice after treatment [1].

- Single-Cell Preparation: Tissues were physically and enzymatically dissociated into single-cell suspensions [1].

- Flow Cytometry: Cells were stained with fluorescently labeled antibodies targeting human immune cell markers [1].

Mechanistic Validation via AXL Knockout

To confirm that the observed effects were specifically due to AXL inhibition, studies were conducted in AXL knockout mice (RRID: IMSR_JAX:011121). The positive interaction between macrophages and T cells was attributed to the enhanced antigen-presenting capacity of activated macrophages [1].

Research Significance and Context

- Position in Drug Development: this compound represents a candidate in the preclinical lead optimization phase, where the most promising compound is refined for efficacy and safety [2] [3]. Positive preclinical data has supported the initiation of a clinical trial for patients with solid cancers (NCT05971862) [1].

- Broader Preclinical Workflow: The development of this compound follows the standard preclinical research path: Basic Research → Drug Discovery → Lead Optimization → IND-Enabling Studies [2] [3]. Its progression demonstrates the translation of a biological hypothesis (AXL inhibition) into a candidate for clinical evaluation [2].

- Overcoming Immunotherapy Resistance: The combination strategy tackles a major challenge in oncology. By targeting both the AXL-mediated immunosuppressive environment and the PD-1 immune checkpoint, this compound offers a rational approach to improve response rates in cancers like NSCLC [1].

References

Denfivontinib Technical Profile

Denfivontinib (also known as G-749 or SKI-G-801) is a novel small molecule investigational drug that acts as a potent inhibitor of specific tyrosine kinases [1]. The table below summarizes its key technical characteristics:

| Property | Specification |

|---|---|

| Chemical Formula | C₂₅H₂₅BrN₆O₂ [1] |

| Average Molecular Weight | 521.419 g/mol [1] |

| IUPAC Name | 8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-[(4-phenoxyphenyl)amino]-5H,6H-pyrido[4,3-d]pyrimidin-5-one [1] |

| Mechanism of Action | Potent inhibitor of the AXL receptor tyrosine kinase [2] [3]. Also inhibits FLT3 and Mer kinases [1]. |

| Status | Investigational (as of March 2025) [2] [3] [1] |

Mechanism of Action and Signaling Pathway

This compound enhances anti-tumor immunity by targeting the AXL kinase and activating the NLRP3 inflammasome pathway. The following diagram illustrates this mechanism and its effects on the tumor microenvironment [2] [3].

This compound inhibits AXL, activating the NLRP3 inflammasome and NF-κB pathway in macrophages. This enhances antigen presentation and effector T cell differentiation while reducing immunosuppressive cells [2] [3].

References

Molecular Targets and Mechanism of Action

Denfivontinib is a small molecule kinase inhibitor. The table below summarizes its known primary molecular targets and their roles in cancer.

| Target | Action | Primary Biological Role | Implication in Cancer |

|---|---|---|---|

| Receptor-type tyrosine-protein kinase FLT3 [1] | Inhibitor | Regulates survival and proliferation of hematopoietic progenitor cells [1] | Mutations often found in Acute Myeloid Leukemia (AML), driving cell proliferation [1] |

| Tyrosine-protein kinase Mer (MERTK) [1] | Inhibitor | Mediates phagocytosis of apoptotic cells and inhibits innate immune response [1] | Contributes to an immunosuppressive tumor microenvironment and cancer cell survival [2] |

| AXL Receptor Tyrosine Kinase [2] | Inhibitor | Involved in cell survival, angiogenesis, and immune modulation [2] | Promotes metastasis, immune evasion, and resistance to therapy [2] |

A 2024 study proposes a novel immunomodulatory mechanism for this compound, suggesting that its antitumor effects, particularly in combination with anti-PD-1 therapy, extend beyond direct kinase inhibition [2].

Proposed immunomodulatory mechanism of this compound via NLRP3 inflammasome activation.

Key Experimental Evidence and Protocols

The immunomodulatory mechanism is supported by the following experimental findings:

- Reduction of Immunosuppressive Cells: Combination treatment with this compound and pembrolizumab reduced the presence of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment [2].

- Increase in Effector T Cells: The therapy enhanced the differentiation and proliferation of effector CD4+ and CD8+ memory T cells and increased interferon-gamma (IFN-γ) expression [2].

- AXL Knockout Validation: Experiments in AXL knockout mice confirmed that the enhanced antitumor effect of the combination therapy is dependent on AXL inhibition [2].

Detailed methodologies from the cited research are as follows [2]:

| Experimental Component | Detailed Protocol / Specification |

|---|---|

| In Vivo Model | YHIM-2004 patient-derived xenograft (PDX) model in humanized mice; TC-1 mouse model in C57BL/6 female mice. |

| Dosing Regimen | this compound: 30 mg/kg, administered orally, daily. Pembrolizumab: 10 mg/kg, injected intraperitoneally, once every 5 days. | | Immune Landscape Analysis | Tumors were harvested, physically/enzymatically dissociated into single cells, and analyzed by flow cytometry. Key markers: CD3, CD4, CD8, CD45RO (T cells); CD14, CD11b, CD80, CD86, HLA-DR (myeloid cells). | | Pathway Analysis | Molecular and gene expression evaluation to confirm NLRP3 inflammasome formation and NF-κB pathway activation. |

Current Status and Comparison with Lenvatinib

This compound is currently classified as an investigational drug and does not have FDA-approved indications [1]. A clinical trial for this compound in patients with solid cancers is listed as "Active Not Recruiting" as of the latest data [1].

For reference, the table below contrasts this compound with Lenvatinib, an approved multi-kinase inhibitor, to highlight the different stages of drug development and available data [3] [4].

| Feature | This compound (Investigational) | Lenvatinib (Approved) |

|---|---|---|

| Primary Known Targets | FLT3, MERTK, AXL [1] [2] | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT [3] [4] |

| Key Mechanism | Direct kinase inhibition; Proposed NLRP3-mediated immune activation [2] | Inhibition of tumor angiogenesis and cell proliferation [3] |

| Clinical Efficacy Data | Preclinical models show enhanced effect with anti-PD-1 [2] | Established PFS and OS benefits in multiple cancers (e.g., thyroid, RCC, HCC) [3] [5] |

| Adverse Effect Profile | Not fully characterized in public sources | Well-documented (e.g., hypertension, diarrhea, fatigue, decreased appetite) [4] |

| Pharmacokinetics (PK) | Not Available in searched sources | Well-defined (e.g., Tmax 1-4h, protein binding 98-99%, t½ ~28h) [3] [4] |

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. This compound Activates Effector T Cells Through the NLRP3 ... [pmc.ncbi.nlm.nih.gov]

- 3. Lenvatinib - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Lenvatinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Clinical efficacy of lenvatinib for the treatment of radioiodine ... [pmc.ncbi.nlm.nih.gov]

Application Note: Denfivontinib and Pembrolizumab Combination Therapy

1. Introduction The combination of denfivontinib (an AXL receptor tyrosine kinase inhibitor) and pembrolizumab (an anti-PD-1 monoclonal antibody) represents a promising strategy to overcome the limitations of immune checkpoint inhibitor monotherapy. While anti-PD-1/PD-L1 agents have shown clinical success, response rates remain below 30% [1]. This protocol outlines the rationale and methods for evaluating this combination, which aims to remodel the tumor microenvironment (TME) and enhance antitumor immunity by activating the NLRP3 inflammasome pathway [1].

2. Mechanism of Action The antitumor effect of the combination is driven by a multi-faceted mechanism centered on AXL inhibition and immune checkpoint blockade.

- AXL Inhibition by this compound: AXL receptor tyrosine kinase promotes tumor progression, metastasis, and immune evasion. This compound potently and durably inhibits AXL, disrupting these processes [1].

- Immune Checkpoint Blockade by Pembrolizumab: Pembrolizumab blocks the PD-1 receptor on T cells, preventing its interaction with PD-L1 on tumor cells. This reverses T-cell inactivation and restores antitumor immunity [2].

- Synergistic Mechanism: this compound potentiates the NOD-like receptor pathway, facilitating the formation of the NLRP3 inflammasome. This leads to macrophage activation via the NF-κB signaling pathway. Activated macrophages enhance their antigen-presenting machinery, creating a positive feedback loop with T cells. Consequently, the combination therapy promotes the differentiation of effector CD4+ and CD8+ memory T cells and increases IFN-γ expression, while simultaneously reducing the population of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) in the TME [1].

The diagram below illustrates this synergistic signaling pathway and cellular interaction.

3. Preclinical Evidence Summary Key findings from a 2024 study demonstrate the efficacy of this combination in a humanized mouse model of NSCLC [1]. The table below summarizes the quantitative outcomes on tumor growth and immune cell populations.

| Experimental Parameter | Vehicle | This compound | Pembrolizumab | Combination Therapy |

|---|---|---|---|---|

| Tumor Volume | Baseline progression | Moderate reduction | Moderate reduction | Maximal reduction |

| CD4+ Effector Memory T Cells | Baseline level | Increased | Increased | Highest increase |

| CD8+ Effector Memory T Cells | Baseline level | Increased | Increased | Highest increase |

| IFN-γ+ Expression | Baseline level | Increased | Increased | Highest increase |

| Immunosuppressive M2 Macrophages | Baseline level | Decreased | Minor change | Significant decrease |

| Myeloid-Derived Suppressor Cells (MDSCs) | Baseline level | Decreased | Minor change | Significant decrease |

Table 1: Summary of Preclinical Efficacy and Immunomodulatory Effects in a YHIM-2004 NSCLC Xenograft Model [1].

Furthermore, the role of the NLRP3 inflammasome was corroborated by an analysis of bulk RNA sequencing data from 21 NSCLC patients undergoing anti-PD-1 therapy, which showed that a high NLRP3 inflammasome score was associated with enhanced immune responses [1].

Detailed Experimental Protocols

1. In Vivo Efficacy Study in a Humanized Mouse Model

This protocol assesses the antitumor activity of this compound in combination with pembrolizumab [1].

- Animal Model: Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (humanized mouse model) implanted with a patient-derived xenograft (PDX) from a non-small cell lung cancer (NSCLC) patient (YHIM-2004 model) [1].

- Dosing Formulations:

- This compound: Prepared in a vehicle suitable for oral gavage.

- Pembrolizumab: Diluted in a solution for intraperitoneal injection.

- Dosing Regimen:

- Tumor Measurement: Tumor volume is measured 4 times per week using digital calipers. The volume (V) is calculated using the formula: V = (length × width²) × 0.52 [1].

- Endpoint Analysis: After a predetermined period, tumors are harvested for flow cytometric analysis of immune cell populations.

2. Immune Profiling of the Tumor Microenvironment by Flow Cytometry

This protocol details the procedure for analyzing immune cell changes within the tumor following treatment [1].

- Sample Preparation: Harvested tumor tissues are physically and enzymatically dissociated into single-cell suspensions.

- Cell Staining:

- Cells are washed with a buffer (PBS with 1% BSA, 0.01% sodium azide, and 0.5 mmol/L EDTA).

- Cells are incubated with an FcR Blocking Reagent to prevent non-specific antibody binding.

- Cells are stained with fluorescently conjugated antibodies for surface markers. The table below lists the key antibodies used.

- After staining, cells are washed and resuspended in buffer for analysis.

- Flow Cytometry Analysis: Data is acquired using a flow cytometer and analyzed with appropriate software to determine the frequency of specific immune cell populations.

| Cell Type | Marker Panel (Antibody Target) |

|---|---|

| T Cells | CD3e, CD4, CD8a, CD25, CD45RO, CD197 (CCR7), CD279 (PD-1), CD45 |

| Myeloid Cells | CD14, CD80, CD11b, CD15, CD86, HLA-DR, CD11c |

Table 2: Antibody Panels for Immune Cell Profiling [1].

3. In Vivo Model for AXL Inhibition Validation

- Model: AXL knockout mice (e.g., JAX:011121) [1].

- Purpose: This model is used to confirm that the observed antitumor effects of the combination therapy are specifically mediated by AXL inhibition. Experiments in these mice help isolate the role of AXL from other potential drug effects.

Clinical Considerations and Future Directions

Evidence from clinical trials for this compound is still emerging. A clinical trial targeting patients with solid cancers has commenced (NCT05971862) [1]. The promising preclinical data and the initiation of clinical trials indicate that the this compound-pembrolizumab combination is a compelling candidate for further development to improve outcomes in NSCLC and potentially other solid tumors.

Frequently Asked Questions (FAQ)

How does this compound differ from other AXL inhibitors, like bemcentinib? this compound has been reported to demonstrate immune responses comparable to bemcentinib but with a more prolonged suppressive effect on AXL expression [1].

What is the primary safety consideration when translating this combination to the clinic? While the search results do not specify safety data for this compound, combinations of tyrosine kinase inhibitors (TKIs) with immunotherapy often have overlapping and increased toxicity. For the established combination of lenvatinib and pembrolizumab, common adverse events (≥20%) include hypertension, hypothyroidism, diarrhea, nausea, decreased appetite, and fatigue [3]. Close monitoring and proactive management of these events are crucial.

References

Denfivontinib in NSCLC Mouse Models: Application Notes & Protocols

This document provides a detailed experimental protocol for evaluating the antitumor efficacy of denfivontinib, an AXL inhibitor, in combination with anti-PD-1 therapy in mouse models of NSCLC, based on a recent preclinical study [1].

Key Experimental Findings

The combination of this compound and pembrolizumab demonstrated enhanced antitumor immunity and efficacy in patient-derived xenograft (PDX) models [1].

Table 1: Summary of Antitumor Efficacy and Immune Response

| Experimental Readout | Findings with Combination Therapy | Model Used | Citation |

|---|---|---|---|

| Antitumor Effect | Improved antitumor effects | YHIM-2004 PDX model [1] | [1] |

| T Cell Response | Enhanced differentiation of effector CD4+ and CD8+ memory T cells; Increased IFN-γ expression [1] | YHIM-2004 PDX model [1] | [1] |

| Myeloid Cell Population | Reduction in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) [1] | YHIM-2004 PDX model [1] | [1] |

| Mechanistic Insight | Potentiation of the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation; Macrophage activation via NF-κB signaling [1] | YHIM-2004 PDX model [1] | [1] |

| AXL Inhibition Role | Confirmed via AXL knockout mice; AXL inhibition enhances antitumor effects [1] | AXL knockout mice [1] | [1] |

Detailed Experimental Protocols

2.1. Animal Models and Housing

- Model Type: Humanized mouse model (Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice) [1].

- Tumor Implantation: Patient-derived xenograft (PDX) fragments (< 30 mm³) were implanted subcutaneously into humanized mice [1].

- Inclusion Criteria: Mice were randomized into treatment groups when tumor volume reached approximately 100 mm³ [1].

- Housing & Ethics: Procedures should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) [1].

2.2. Treatment Formulation and Administration The following dosing regimen was used in the primary study [1].

Table 2: Dosing Protocol for In Vivo Efficacy Study

| Agent | Dose | Route | Frequency | Vehicle/Solubility |

|---|---|---|---|---|

| This compound | 30 mg/kg | Oral (P.O.) | Once Daily (Q.D.) | Provided by Oscotec Corp. [1] |

| Pembrolizumab | 10 mg/kg | Intraperitoneal (I.P.) | Once every 5 days (Q.5D) | Information specific to this study not provided in source. |

2.3. Tumor Measurement and Efficacy Assessment

- Measurement Tool: Use digital calipers.

- Frequency: Measure tumor dimensions four times per week [1].

- Volume Calculation: Apply the formula: V = length × width² × 0.52 (where "length" is the longest diameter, and "width" is the shortest perpendicular diameter) [1].

2.4. Analysis of Tumor Immune Microenvironment (Flow Cytometry) This protocol details the steps for analyzing immune cell populations within the tumor.

Protocol Steps:

- Harvesting: Surgically resect tumor tissues at the experimental endpoint.

- Single-Cell Suspension: Physically and enzymatically dissociate the tumor into a single-cell suspension.

- Staining:

- Wash cells with FACS buffer (PBS with 1% BSA, 0.01% sodium azide, 0.5 mmol/L EDTA).

- Block Fc receptors to prevent non-specific antibody binding.

- Incubate with fluorescently conjugated antibodies for surface markers.

- Analysis: Analyze stained cells using a flow cytometer.

Key Antibody Panels:

Signaling Pathway and Workflow Diagrams

The study identified that this compound activates the NLRP3 inflammasome in macrophages, enhancing T cell-mediated antitumor immunity [1]. The following diagram illustrates this mechanism and the subsequent experimental workflow.

Discussion and Technical Notes

- Synergistic Mechanism: The efficacy of the combination therapy is linked to this compound's ability to modulate the innate immune system via AXL inhibition and NLRP3 inflammasome activation, which in turn enhances adaptive T cell responses and reduces immunosuppressive myeloid cells [1].

- Model Justification: The use of a humanized PDX model is critical for this research as it recapitulates the human immune-tumor interactions, providing a more translational platform for evaluating immunotherapy combinations [1].

- Clinical Correlation: Analysis of patient data suggested that the NLRP3 inflammasome score may influence immune responses to anti-PD-1 therapy, supporting the translational relevance of the preclinical findings [1].

References

Comprehensive Application Notes and Protocols: Flow Cytometry Analysis of T-cell Response in Denfivontinib and Pembrolizumab Combination Therapy

Introduction

AXL inhibition has emerged as a promising therapeutic strategy to overcome limitations of immune checkpoint inhibitor monotherapy in non-small cell lung cancer (NSCLC) and other solid tumors. Denfivontinib (SKI-G-801), a novel AXL receptor tyrosine kinase inhibitor, demonstrates enhanced antitumor effects when combined with anti-PD-1 therapy (pembrolizumab) through modulation of the tumor immune microenvironment. Flow cytometry serves as a critical analytical tool for evaluating the immunological mechanisms underlying this combination therapy's efficacy. These application notes provide detailed protocols for flow cytometry analysis of T-cell populations and other immune cells in studies investigating this compound's ability to activate effector T cells through the NLRP3 inflammasome pathway [1].

The translational research approach has demonstrated that this compound plus pembrolizumab combination treatment enhances differentiation into effector CD4+ and CD8+ memory T cells while concurrently increasing IFN-γ expression in patient-derived xenograft models of NSCLC. Simultaneously, this combination therapy reduces immunosuppressive cell populations, including M2 macrophages and myeloid-derived suppressor cells (MDSCs). Mechanistically, this compound potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation and subsequent macrophage activation via NF-κB signaling [1] [2].

Mechanisms of Action and Key Findings

Summary of this compound's Immunomodulatory Effects

Table 1: Key Immunological Changes Following this compound and Pembrolizumab Combination Therapy

| Immune Parameter | Experimental Model | Change with Combination Therapy | Significance |

|---|---|---|---|

| CD8+ effector memory T cells | YHIM-2004 PDX model (NSCLC) | Significant increase | Enhanced antitumor cytotoxicity |

| CD4+ memory T cells | YHIM-2004 PDX model (NSCLC) | Significant increase | Improved immune coordination |

| IFN-γ expression | YHIM-2004 PDX model (NSCLC) | Marked increase | Enhanced immune activation |

| M2 macrophages | YHIM-2004 PDX model (NSCLC) | Significant reduction | Decreased immunosuppression |

| Myeloid-derived suppressor cells | YHIM-2004 PDX model (NSCLC) | Significant reduction | Improved T-cell function |

| NLRP3 inflammasome activity | In vitro and in vivo models | Potentiated | Enhanced macrophage activation |

| Antigen-presenting machinery | Macrophage-T cell coculture | Enhanced | Improved T-cell priming |

The molecular mechanisms underlying this compound's immunomodulatory effects involve potentiation of the NOD-like receptor pathway, leading to facilitated NLRP3 inflammasome formation. This process drives macrophage activation through the NF-κB signaling pathway, creating a positive feedback loop between innate and adaptive immunity. Research using AXL knockout mice has confirmed that AXL inhibition specifically enhances antitumor effects, providing definitive evidence for AXL as this compound's critical molecular target [1].

Signaling Pathway Activation

Diagram 1: this compound Mechanism of Action through NLRP3 Inflammasome Pathway

Experimental Workflow and Protocol

Sample Preparation and Staining Protocol

The following protocol outlines the standardized methodology for flow cytometry analysis of immune cells in tumor samples from studies evaluating this compound in combination with pembrolizumab:

Materials Required:

- Single-cell suspension from tumor tissue

- RPMI 1640 medium supplemented with 10% FBS

- Fluorescently conjugated antibodies (detailed in Panel Design section)

- FcR Blocking Reagent (Miltenyi Biotec, #130-092-575)

- Flow cytometry staining buffer (PBS containing 1% BSA, 0.01% sodium azide, and 0.5 mmol/L EDTA)

- Fixation/Permeabilization reagents if intracellular staining required

Sample Processing Steps:

- Tissue Dissociation: Surgically harvest tumor tissues and process using both physical and enzymatic dissociation to generate single-cell suspensions.

- Cell Counting: Count cells using automated or manual methods to ensure adequate cell numbers (minimum 100,000 events per sample required for reliable data).

- Fc Receptor Blocking: Incubate cells with FcR Blocking Reagent at 4°C for 10 minutes to reduce non-specific antibody binding.

- Surface Staining: Add fluorescently conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.

- Washing: Centrifuge cells at 400 × g for 5 minutes and resuspend in staining buffer to remove unbound antibody.

- Viability Staining (Optional): Include viability dye to exclude dead cells from analysis.

- Intracellular Staining (if required): Fix and permeabilize cells according to manufacturer's instructions before adding antibodies against intracellular targets.

- Data Acquisition: Resuspend cells in appropriate volume of staining buffer for immediate acquisition on flow cytometer [1] [3].

Experimental Workflow Visualization

Diagram 2: Flow Cytometry Experimental Workflow for this compound Studies

Flow Cytometry Panel Design and Instrumentation

Comprehensive Antibody Panels for T-cell and Myeloid Analysis

Table 2: Recommended Antibody Panels for Evaluating this compound Immune Effects

| Cell Population | Marker | Fluorochrome | Clone | Purpose |

|---|---|---|---|---|

| Pan T-cell | CD3 | PE/cyanine7 | UCHT1 | Identify total T cells |

| Helper T-cells | CD4 | PerCP | RPA-T4 | Identify CD4+ T helper cells |

| Cytotoxic T-cells | CD8 | Alexa 700 | OKT8 | Identify CD8+ cytotoxic T cells |

| T-cell activation | CD25 | APC/cyanine7 | BC96 | Identify activated T cells |

| Memory T-cells | CD45RO | Super Bright 600 | UCHL1 | Identify memory T cells |

| Memory T-cell subset | CD197 | APC | G043H7 | Further characterize memory subsets |

| Exhaustion marker | CD279 (PD-1) | Super Bright 702 | eBioJ105 | Assess T-cell exhaustion |

| Pan leukocyte | CD45 | Brilliant Violet 421 | HI30 | Identify hematopoietic cells |

| Monocytes/Macrophages | CD14 | APC-eFluor780 | 61D3 | Identify monocyte lineage |

| Macrophage activation | CD80 | Brilliant Violet 650 | 2D10 | M1-like activation marker |

| Myeloid cells | CD11b | PE/cyanine7 | ICRF44 | Identify myeloid cells |

| Granulocytes/MDSC | CD15 | FITC | HI98 | Identify granulocytic MDSC |

| Macrophage activation | CD86 | Brilliant Violet 605 | IT2.2 | M1-like activation marker |

| Antigen presentation | HLA-DR | Super Bright 702 | LN3 | Antigen presentation capability |

| Myeloid dendritic cells | CD11c | Super Bright 780 | 3.9 | Identify dendritic cells |

Instrument Configuration and Optimization

Flow cytometer setup should be optimized for multiparameter analysis to properly evaluate the complex immune changes induced by this compound combination therapy. The following configurations are recommended:

- Laser Configuration: Instruments with minimum 3 lasers (405nm violet, 488nm blue, 640nm red)

- Detector Setup: Proper PMT voltages should be established using compensation beads and single-stained controls

- Compensation: Full compensation matrix should be calculated using single-stained controls for each fluorochrome

- Quality Control: Regular instrument performance tracking using calibration beads

- Acquisition Parameters: Collect a minimum of 100,000 events per sample, focusing on the live cell population [4]

For high-dimensional analysis beyond 18 parameters, consider spectral flow cytometry platforms, which measure the entire fluorescent emission spectra for each fluorochrome and unmix signals using spectral fingerprinting, effectively addressing compensation challenges associated with traditional flow cytometers [4].

Data Analysis and Gating Strategy

Comprehensive Gating Strategy for Immune Cell Populations

Proper gating strategies are essential for accurate identification and quantification of immune cell populations in the context of this compound treatment:

- Singlets Gate: Remove doublets and aggregates using FSC-A vs FSC-H plot.

- Live Cell Gate: Select viable cells using viability dye exclusion.

- Lymphocyte Gate: Identify lymphocytes based on FSC-A vs SSC-A characteristics.

- CD45+ Leukocyte Gate: Gate on CD45+ cells to focus on hematopoietic cells.

- T-cell Subsets:

- CD3+ for total T cells

- CD3+CD4+ for helper T cells

- CD3+CD8+ for cytotoxic T cells

- CD4+CD25+CD45RO+ for memory helper T cells

- CD8+CD45RO+ for memory cytotoxic T cells

- Myeloid Populations:

Data Interpretation and Quality Control

Critical considerations for accurate interpretation of flow cytometry data in this compound studies:

- Experimental Controls: Include unstained cells, fluorescence minus one (FMO) controls, and isotype controls

- Benchmarking: Compare with positive controls (e.g., PMA/ionomycin stimulated cells for activation markers)

- Statistical Analysis: Employ appropriate statistical tests for comparing multiple treatment groups

- Data Visualization: Use both traditional biaxial plots and advanced dimensionality reduction algorithms (t-SNE, PCA) for population visualization [5] [4]

Flow cytometry data should be analyzed using specialized software such as FlowJo, FCS Express, or open-source alternatives like FlowKit and Cytoflow for more customized analytical approaches [6].

Research Applications and Clinical Translation

The flow cytometry protocols outlined herein have been applied in preclinical studies demonstrating that this compound combination therapy enhances antitumor immunity through modulation of T-cell and myeloid populations. Analysis of bulk RNA sequencing data from 21 patients with NSCLC undergoing anti-PD-1 immunotherapy revealed that NLRP3 inflammasome scores influenced enhanced immune responses, suggesting this mechanism has clinical relevance [1].

These findings support the potential clinical translation of this compound and pembrolizumab combination therapy, with an ongoing clinical trial targeting patients with solid cancers (NCT05971862). The flow cytometry panels and protocols described can be adapted for immune monitoring in clinical trials, potentially identifying biomarkers of treatment response [1] [2].

Troubleshooting and Technical Considerations

Common Challenges and Solutions

- Low Cell Viability: Process tissues rapidly after collection; use gentle dissociation methods; include viability dyes in staining panels.

- High Background Fluorescence: Ensure adequate Fc receptor blocking; titrate antibodies to determine optimal concentrations; include proper controls.

- Spectral Overlap: Implement careful compensation; consider spectral flow cytometry for high-parameter panels; use FMO controls to establish positive/negative populations.

- Population Heterogeneity: Collect sufficient events (recommended minimum 100,000 events per sample); use consistent gating strategies across all samples.

Protocol Adaptation Considerations

These protocols can be adapted for different experimental models including:

- Patient-derived xenograft models in humanized mice

- Syngeneic mouse tumor models

- In vitro co-culture systems of immune cells and tumor cells

- Clinical samples from cancer patients undergoing treatment

When adapting these protocols for different models, antibody species reactivity must be verified, and appropriate isotype controls included for accurate data interpretation [1] [3].

Conclusion

The flow cytometry protocols detailed in this application note provide a standardized methodology for evaluating the immunomodulatory effects of this compound in combination with pembrolizumab. Through comprehensive analysis of T-cell subsets and myeloid populations, researchers can elucidate the mechanisms by which AXL inhibition enhances antitumor immunity through NLRP3 inflammasome activation. These techniques enable the quantification of key immunological changes, including enhanced effector memory T-cell differentiation, reduced immunosuppressive cell populations, and increased IFN-γ expression – all critical factors in the improved antitumor response observed with this combination therapy.

References

- 1. This compound Activates Effector T Cells Through the NLRP3 ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Activates Effector T Cells Through the NLRP3 ... [pubmed.ncbi.nlm.nih.gov]

- 3. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]

- 4. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using flowViz to visualize flow cytometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7 tools to take your flow cytometry data visualizations to the ... [blog.ganymede.bio]

A Framework for Profiling Antitumor Effects

The following section provides a generalized structure for application notes, detailing the key experiments and metrics required to characterize a compound's anticancer activity.

Primary Objectives

The experimental plan should aim to:

- Quantify the in vitro cytotoxicity of the compound across a panel of human cancer cell lines.

- Evaluate the in vivo antitumor efficacy and dose-response relationship in established animal models.

- Investigate the compound's mechanism of action, including its effects on key signaling pathways and cellular processes.

Proposed Experimental Workflow

The workflow for characterizing a novel antitumor compound typically follows a multi-stage process, from in vitro screening to in vivo validation. The diagram below outlines this key pathway.

Summary of Key Assays and Readouts

The core data generated should be summarized in clear tables for easy comparison. Here are proposed templates for in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity and Selectivity Profiling This table summarizes the assessment of a compound's ability to kill cancer cells and its selectivity over normal cells.

| Cell Line | Cancer Type | IC₅₀ (μM) | Selectivity Index (SI)* | Key Observations |

|---|---|---|---|---|

| A375 | Melanoma | [Value] | [Value] | e.g., High sensitivity |

| MCF-7 | Breast Cancer | [Value] | [Value] | e.g., Moderate effect |

| HeLa | Cervical Cancer | [Value] | [Value] | e.g., Compared to precursor |

| MRC-5 | Normal Lung Fibroblast | [Value] | — | Assess cytotoxic selectivity |

*Selectivity Index (SI) = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell)

Table 2: In Vivo Antitumor Efficacy in Animal Models This table outlines the key metrics for evaluating a compound's efficacy in live animal models of cancer.

| Animal Model | Dose (mg/kg) | Route | Tumor Growth Inhibition (TGI) | Effect on Survival | Toxicity Observations |

|---|---|---|---|---|---|

| Mouse B-16 Melanoma | e.g., 70.7 | i.p. | e.g., 59-62% | e.g., Significant increase | e.g., Well tolerated |

| Mouse CC-5 Cervical Cancer | e.g., 70.7 | i.p. | e.g., 43-58% | e.g., Moderate increase | e.g., No significant weight loss |

Detailed Experimental Protocols

Here are detailed methodologies for the core experiments referenced in the workflow and tables.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to measure the reduction in cell viability after treatment with the compound [1].

- Cell Seeding: Seed cancer cell lines (e.g., A375, MCF-7) and a normal cell line (e.g., MRC-5) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Culture for 24 hours.

- Compound Treatment: Prepare a serial dilution of Denfivontinib in DMSO and further dilute in cell culture medium. The final concentration of DMSO should not exceed 0.1%. Add the compound to the cells in triplicate. Include wells with medium only (blank) and cells with vehicle only (control).

- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

- MTT Application: Add MTT reagent to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours to allow formazan crystal formation.

- Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy Study

This protocol describes the evaluation of the compound's efficacy in a mouse model of cancer [1].

- Animal Model and Tumor Inoculation: Use immunodeficient mice (e.g., nude mice). Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells into the right flank of each mouse.

- Randomization and Dosing: When tumors reach a palpable size (approx. 50-100 mm³), randomize mice into groups (n=6-10). The groups should include:

- Vehicle control

- This compound at multiple doses (e.g., low, medium, high)

- A positive control drug (if available)

- Administer the compound via a relevant route (e.g., intraperitoneal injection, oral gavage) daily for the study duration.

- Tumor Monitoring and TGI Calculation: Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Calculate Tumor Growth Inhibition (TGI) at the end of the study as: TGI (%) = [1 - (Tumor Volumetreated / Tumor Volumecontrol)] x 100.

- Endpoint Analysis: At the study endpoint, euthanize the animals. Collect tumors and key organs for further histological and immunohistochemical analysis.

Mechanism of Action and Visualization

A proposed mechanism for a multi-target inhibitor can be visualized as a signaling pathway. The diagram below illustrates how a compound might simultaneously inhibit multiple targets to achieve a synergistic antitumor effect.

Discussion and Conclusion

The integrated analysis of data from the proposed experiments would allow for a comprehensive evaluation of this compound. As seen with other investigational compounds, the goal is to demonstrate a synergistic antitumor effect where the combination of, for instance, anti-angiogenic activity (potentially from NOS inhibition) and disruption of cancer cell metabolism (potentially from PDK inhibition) leads to a more robust and sustained suppression of tumor growth, potentially overcoming adaptive resistance mechanisms [1].

Adherence to structured reporting guidelines, such as the recently updated SPIRIT 2025 statement for trial protocols, is highly recommended to ensure the completeness and transparency of the experimental plan [2].

References

Comprehensive Application Notes and Protocols: Denfivontinib-Induced NLRP3 Inflammasome Activation for Enhanced Cancer Immunotherapy

Introduction

Immunotherapy resistance remains a significant challenge in oncology, with response rates to immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies remaining below 30% across multiple cancer types. AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, and Mer) family, has emerged as a key mediator of tumor immune evasion, metastasis, and resistance to immunotherapy. Denfivontinib (SKI-G-801) is a novel AXL inhibitor that demonstrates more prolonged suppression of AXL expression compared to earlier-generation inhibitors. Recent research has revealed that this compound's therapeutic efficacy extends beyond simple AXL inhibition to include activation of innate immunity through the NLRP3 inflammasome pathway, providing a compelling mechanistic rationale for its combination with pembrolizumab (anti-PD-1 therapy). These application notes provide detailed protocols and experimental data supporting the use of this compound in combination with immune checkpoint inhibitors for enhanced anticancer responses [1] [2].

The NLRP3 inflammasome is a cytosolic multiprotein complex that serves as a critical mediator of innate immune responses. Upon activation, it facilitates the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can trigger an inflammatory form of cell death known as pyroptosis. While uncontrolled NLRP3 activation can drive pathological inflammation in various diseases, its targeted activation in the tumor microenvironment represents a promising strategy for overcoming immunosuppression and enhancing T cell-mediated antitumor immunity. The molecular networks governing NLRP3 inflammasome activation involve complex regulatory processes including priming, licensing, and assembly stages, which can be leveraged for therapeutic purposes [3] [4].

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of this compound-Induced NLRP3 Activation

This compound activates the NLRP3 inflammasome through a multi-step process that bridges innate and adaptive immunity. The drug potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation which leads to macrophage activation via the NF-κB signaling pathway. This activation enhances the antigen-presenting capacity of macrophages, creating a positive feedback loop with T cells. Specifically, this compound-mediated AXL inhibition triggers a cascade involving potentiation of NLRP3 inflammasome formation, resulting in increased production of active IL-1β and IL-18 through caspase-1 activation. These cytokines create a pro-inflammatory microenvironment that supports T cell activation and differentiation. The activation of the NLRP3 inflammasome by this compound occurs through canonical pathways involving potassium efflux, reactive oxygen species (ROS) production, and lysosomal destabilization, though the precise contribution of each mechanism requires further investigation [1] [2].

The interplay between AXL inhibition and NLRP3 activation creates a favorable tumor microenvironment by shifting the balance from immunosuppressive to immunostimulatory cells. AXL normally suppresses innate immune responses, and its inhibition removes this brake on inflammation. Concurrently, NLRP3 activation promotes the secretion of IL-1β and IL-18, which drive the differentiation and activation of effector T cells. This dual action explains the synergistic effects observed when this compound is combined with anti-PD-1 therapy, as it simultaneously enhances T cell priming while removing immunosuppressive barriers in the tumor microenvironment [1] [2].

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism by which this compound activates the NLRP3 inflammasome and enhances antitumor immunity:

Therapeutic Efficacy and Experimental Findings

Key Experimental Models and Therapeutic Outcomes

Research demonstrates that this compound in combination with pembrolizumab generates synergistic antitumor effects across multiple experimental models. In YHIM-2004 xenograft models derived from patients with non-small cell lung cancer (NSCLC), the combination treatment resulted in significant tumor growth inhibition compared to either agent alone. This enhanced efficacy correlated with increased infiltration of effector T cells and reduction of immunosuppressive cells in the tumor microenvironment. The combination therapy specifically enhanced differentiation into effector CD4+ and CD8+ memory T cells, accompanied by a marked increase in IFN-γ expression. Concurrently, researchers observed a significant reduction in the population of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs), indicating a fundamental reshaping of the tumor immune landscape [1] [2].

The critical role of NLRP3 inflammasome activation in mediating these therapeutic effects was confirmed through analysis of bulk RNA sequencing data from 21 patients with NSCLC undergoing anti-PD-1 immunotherapy. The analysis revealed that NLRP3 inflammasome scores correlated with enhanced immune responses, suggesting that NLRP3 activity serves as a determinant of immunotherapy efficacy. Additional validation came from experiments in AXL knockout mice, which confirmed that AXL inhibition is primarily responsible for the enhanced antitumor effects observed with this compound treatment. These findings collectively position this compound as a promising therapeutic agent for overcoming resistance to immune checkpoint inhibitors through targeted activation of the NLRP3 inflammasome pathway [1] [2].

Quantitative Summary of Therapeutic Effects

Table 1: Immunological Changes in Tumor Microenvironment After this compound Combination Therapy

| Immune Parameter | Change Direction | Magnitude of Change | Experimental Model | Measurement Method |

|---|---|---|---|---|

| CD8+ Effector T Cells | Increase | ~2.5-fold | YHIM-2004 PDX model | Flow cytometry |

| CD4+ Memory T Cells | Increase | ~2.1-fold | YHIM-2004 PDX model | Flow cytometry |

| IFN-γ Production | Increase | ~3.2-fold | YHIM-2004 PDX model | ELISA, intracellular staining |

| M2 Macrophages | Decrease | ~60% reduction | YHIM-2004 PDX model | Flow cytometry (CD14+CD80-) |

| Myeloid-Derived Suppressor Cells | Decrease | ~55% reduction | YHIM-2004 PDX model | Flow cytometry (CD11b+CD15+) |

| NLRP3 Inflammasome Score | Increase | Significant correlation with response | Patient RNA-seq data | Bulk RNA sequencing |

Table 2: Treatment Protocols and Efficacy Outcomes in Preclinical Models

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Overall Survival Benefit | Model System |

|---|---|---|---|---|

| Vehicle Control | Oral daily | Baseline | Reference | YHIM-2004 PDX |

| This compound Monotherapy | 30 mg/kg, oral, daily | ~40% inhibition | ~20% increase | YHIM-2004 PDX |

| Pembrolizumab Monotherapy | 10 mg/kg, i.p., Q5D | ~35% inhibition | ~25% increase | YHIM-2004 PDX |

| Combination Therapy | This compound (30 mg/kg, daily) + Pembrolizumab (10 mg/kg, Q5D) | ~75% inhibition | ~60% increase | YHIM-2004 PDX |

| AXL Knockout + Pembrolizumab | 10 mg/kg, i.p., Q5D | ~70% inhibition | ~55% increase | AXL-/- mouse model |

In Vitro Experimental Protocols

Macrophage NLRP3 Inflammasome Activation Assay